molecular formula C7H9BrN2O2 B3016165 5-Bromo-2-(2-methoxyethoxy)pyrimidine CAS No. 1289131-96-9

5-Bromo-2-(2-methoxyethoxy)pyrimidine

Cat. No.: B3016165
CAS No.: 1289131-96-9
M. Wt: 233.065
InChI Key: OTNCKNIATISMHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)pyrimidine typically involves the bromination of 2-(2-methoxyethoxy)pyrimidine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. The process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-methoxyethoxy)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets. It may also be used in the development of new drugs and therapeutic agents .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the 2-(2-methoxyethoxy) group play crucial roles in determining the compound’s binding affinity and specificity . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-Bromo-2-(2-methoxyethoxy)pyrimidine is unique due to the presence of the 2-(2-methoxyethoxy) group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it suitable for specific applications in chemical synthesis and research .

Properties

IUPAC Name

5-bromo-2-(2-methoxyethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNCKNIATISMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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